

Physical and chemical properties of 3-Phenylisoquinoline

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Compound of Interest

Compound Name: **3-Phenylisoquinoline**

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An In-depth Technical Guide to **3-Phenylisoquinoline**: Properties, Synthesis, and Reactivity

Introduction

3-Phenylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a phenyl group at the C3 position. This structural motif is of significant interest to researchers in materials science and medicinal chemistry. Its rigid, planar architecture and electron-rich nature make it an excellent ligand for the synthesis of organometallic complexes, particularly those used as dopants in Organic Light-Emitting Diodes (OLEDs)[1][2].

Furthermore, the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active molecules, and phenyl-substituted derivatives are explored for potential therapeutic applications, including as tubulin polymerization inhibitors[3].

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Phenylisoquinoline**. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its spectroscopic signature, a detailed synthesis protocol grounded in authoritative literature, and an analysis of its chemical reactivity.

Molecular and Physical Properties

3-Phenylisoquinoline typically presents as a powder or crystalline solid[1][2]. Its core properties are essential for its handling, characterization, and application in various experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₁ N	PubChem[4], Sigma-Aldrich[1]
Molecular Weight	205.25 g/mol	PubChem[4], Sigma-Aldrich[1]
IUPAC Name	3-phenylisoquinoline	PubChem[4]
CAS Number	37993-76-3	PubChem[4], Sigma-Aldrich[1]
Appearance	Powder or crystals	Sigma-Aldrich[1][2]
Melting Point	100-105 °C	Sigma-Aldrich[1][2]
SMILES	c1ccc(cc1)-c2cc3cccc3cn2	PubChem[4]
InChIKey	RBJOTRVJJWIIER-UHFFFAOYSA-N	PubChem[4]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is paramount for confirming the identity and purity of **3-Phenylisoquinoline**. The following sections detail the expected outcomes from standard spectroscopic techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a definitive method for determining the molecular weight of **3-Phenylisoquinoline**.

- Molecular Ion Peak (M⁺): The spectrum will prominently feature the molecular ion peak at an m/z of approximately 205, corresponding to the molecular weight of the compound[4][5].
- Fragmentation Pattern: A significant peak is also observed at m/z 204, resulting from the loss of a single hydrogen atom to form a stable radical cation. The isotopic pattern will show a smaller M+1 peak (m/z 206) due to the natural abundance of ¹³C[4][5].

Experimental Protocol: Electron Ionization Mass Spectrometry

- Sample Preparation: Introduce a small quantity of the solid sample into the ion source via a direct insertion probe.

- Ionization: Utilize a standard electron energy of 70 eV for electron ionization.
- Mass Analysis: Scan a mass range of m/z 50-300 to ensure capture of the molecular ion and relevant fragments.
- Data Analysis: Identify the molecular ion peak (M^+) at $m/z \approx 205$ and confirm the characteristic fragmentation pattern[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum will exhibit signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The 11 protons will appear as a series of complex multiplets due to spin-spin coupling between adjacent protons on the phenyl and isoquinoline ring systems. The specific chemical shifts and coupling constants are crucial for confirming the 3-substitution pattern.
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum will display 15 distinct signals for the 15 carbon atoms in the molecule. The signals for carbons in the heterocyclic ring will appear at different chemical shifts compared to those in the carbocyclic rings, with quaternary carbons (like the point of attachment between the rings) showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.

- Aromatic C-H Stretch: A group of sharp peaks will be observed above 3000 cm^{-1} , characteristic of C-H stretching in the aromatic rings.
- C=C and C=N Ring Stretching: A series of strong to medium absorptions between $1400\text{--}1650\text{ cm}^{-1}$ corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.
- C-H Bending: Strong absorptions in the $690\text{--}900\text{ cm}^{-1}$ region are indicative of out-of-plane C-H bending, which can help confirm the substitution patterns on the aromatic rings.

Chemical Properties and Reactivity

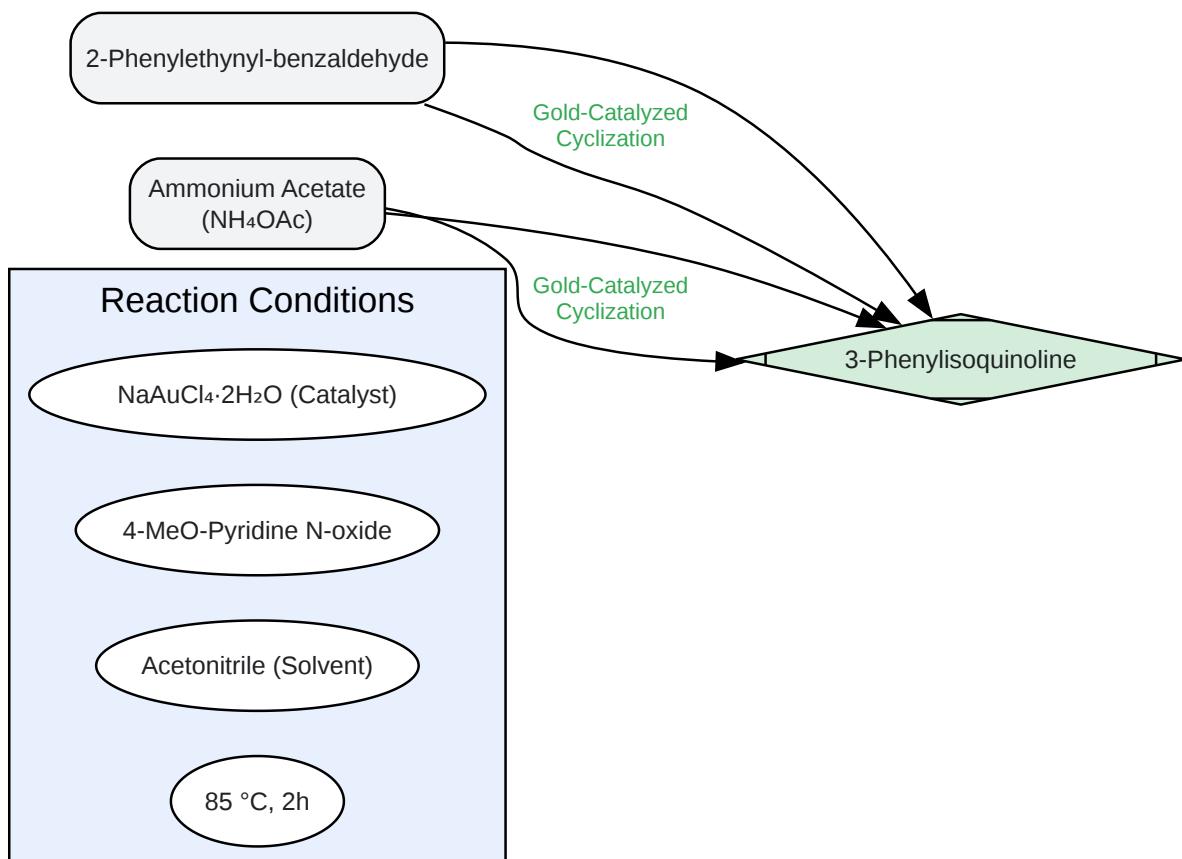
The chemical behavior of **3-Phenylisoquinoline** is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene rings.

- **Stability:** The compound is stable under normal laboratory conditions. It should be stored in a dry, well-sealed container at room temperature[7].
- **Ligand Formation:** The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a good Lewis base. This allows **3-Phenylisoquinoline** to act as a ligand, coordinating with metal centers to form stable complexes, which is a key property for its use in OLEDs and photocatalysis[2][8].
- **Reactivity Profile:** The isoquinoline nucleus has two distinct rings with different reactivities[9].
 - **Electrophilic Substitution:** The benzene portion of the isoquinoline core is more susceptible to electrophilic attack (e.g., nitration, halogenation) than the pyridine ring. Substitution is predicted to occur primarily at positions 5 and 8.
 - **Nucleophilic Substitution:** The pyridine ring is electron-deficient and thus more reactive towards nucleophiles. Nucleophilic attack typically occurs at positions 1 and, to a lesser extent, position 3. The presence of the phenyl group at C3 may sterically hinder attack at this position but activates the C1 position.

Caption: Predicted reactivity sites on the **3-Phenylisoquinoline** core.

Synthesis of **3-Phenylisoquinoline**

One efficient and regioselective method for synthesizing 3-substituted isoquinolines is the gold-catalyzed reaction of 2-alkynylbenzaldehydes with an ammonium source. This approach offers high yields under relatively mild conditions.

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Caption: Gold-catalyzed synthesis workflow for **3-Phenylisoquinoline**.

Experimental Protocol: Gold-Catalyzed Synthesis

This protocol is adapted from the procedure reported by Domaradzki, M. E., et al. in the Journal of Organic Chemistry (2015)[10].

- **Reagent Preparation:** To a sealed reaction tube, add 2-phenylethynyl-benzaldehyde (1.0 mmol), ammonium acetate (2.0 mmol), 4-methoxypyridine N-oxide (0.1 mmol), and sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.05 mmol).
- **Solvent Addition:** Add acetonitrile (5 mL) to the reaction tube.
- **Inert Atmosphere:** Purge the tube with an inert gas (e.g., argon or nitrogen) to remove oxygen.

- Reaction: Seal the tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction mixture for 2 hours.
- Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure **3-Phenylisoquinoline**.
- Validation: Confirm the structure and purity of the product using the spectroscopic methods outlined in Section 2 (MS, NMR, IR).

Causality Behind Choices:

- Gold Catalyst: Gold(III) catalysts are highly effective in activating the alkyne group for nucleophilic attack, facilitating the key cyclization step in a regioselective manner.
- Ammonium Acetate: Serves as the nitrogen source for the formation of the isoquinoline ring.
- 4-Methoxypyridine N-oxide: Acts as an oxidant in the catalytic cycle, helping to regenerate the active gold species.
- Sealed Tube & Inert Atmosphere: Prevents the evaporation of the solvent at elevated temperatures and protects the catalyst and reagents from oxidative degradation[10].

Safety Information

3-Phenylisoquinoline is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

- Signal Word: Danger[1][7]
- Hazard Statements:
 - H302: Harmful if swallowed[1][4].
 - H311: Toxic in contact with skin[1][4].

- H315: Causes skin irritation[1][4].
- H318: Causes serious eye damage[1][4].
- Precautionary Measures: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Conclusion

3-Phenylisoquinoline is a versatile heterocyclic compound with a well-defined set of physical, spectroscopic, and chemical properties. Its utility as a ligand in advanced materials like OLEDs underscores the importance of understanding its fundamental characteristics. The synthetic route presented offers a reliable and efficient method for its preparation, enabling further research into its applications. As with any reactive chemical, adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for scientists to confidently incorporate **3-Phenylisoquinoline** into their research and development endeavors.

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